molecular formula C25H38N2O6 B101991 methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate CAS No. 15939-53-4

methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate

Cat. No. B101991
CAS RN: 15939-53-4
M. Wt: 462.6 g/mol
InChI Key: UPFSNKPFFUZUMI-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called bafilomycin A1, which is known for its ability to inhibit lysosomal acidification. In

Scientific Research Applications

Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been studied for its potential therapeutic applications in several areas, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit autophagy and induce apoptosis in cancer cells. In infectious disease research, it has been shown to inhibit the replication of certain viruses, such as dengue virus and Zika virus. In neurodegenerative disorder research, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism Of Action

The mechanism of action of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves the inhibition of lysosomal acidification, which leads to the accumulation of autophagosomes and the inhibition of autophagy. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. Inhibition of autophagy can lead to the accumulation of damaged cellular components and the induction of apoptosis.

Biochemical And Physiological Effects

Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit autophagy. In infectious disease models, it has been shown to inhibit viral replication. In animal models of neurodegenerative disorders, it has been shown to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate in lab experiments is its ability to inhibit lysosomal acidification and induce apoptosis in cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the compound may have off-target effects that could limit its usefulness in certain applications.

Future Directions

There are several future directions for research on methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate. One direction is to explore its potential therapeutic applications in other areas, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other cellular pathways. Finally, research could focus on developing more effective derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves several steps, including the protection of the carboxylic acid group, the formation of an amide bond, and the deprotection of the carboxylic acid group. The final product is obtained through a condensation reaction between a protected amino acid and a protected dipeptide.

properties

CAS RN

15939-53-4

Product Name

methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C25H38N2O6

Molecular Weight

462.6 g/mol

IUPAC Name

methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C25H38N2O6/c1-4-5-6-7-8-9-13-16-22(28)26-20(18-23(29)32-2)24(30)27-21(25(31)33-3)17-19-14-11-10-12-15-19/h10-12,14-15,20-21H,4-9,13,16-18H2,1-3H3,(H,26,28)(H,27,30)/t20-,21-/m0/s1

InChI Key

UPFSNKPFFUZUMI-SFTDATJTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC

SMILES

CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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